molecular formula C13H11NO4 B6387198 6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid CAS No. 1261997-08-3

6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

Cat. No.: B6387198
CAS No.: 1261997-08-3
M. Wt: 245.23 g/mol
InChI Key: XZKKESPJOLCXML-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxy group at the 6th position and a methoxyphenyl group at the 5th position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid typically involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The intermediate product is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride. Finally, the oxidation step is carried out using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

    Oxidation: Formation of 6-oxo-5-(2-methoxyphenyl)nicotinic acid

    Reduction: Formation of 6-hydroxy-5-(2-aminophenyl)nicotinic acid

    Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used

Scientific Research Applications

6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxyphenyl group increases its hydrophobicity, potentially enhancing its ability to interact with biological membranes and proteins .

Properties

IUPAC Name

5-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)10-6-8(13(16)17)7-14-12(10)15/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKKESPJOLCXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687128
Record name 5-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-08-3
Record name 5-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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